4-(bromomethyl)benzoyl Chloride

Reactivity Nucleophilic substitution Halomethylation

Researchers often face synthesis bottlenecks when monofunctional building blocks demand extra activation steps. 4-(Bromomethyl)benzoyl chloride solves this with orthogonal dual reactivity-an acyl chloride for direct ester/amide coupling and a para-bromomethyl group for nucleophilic substitution-allowing two sequential, site-selective transformations without intermediate purification. • Eliminates in-situ activation; improves process efficiency & yield. • Validated key intermediate in the industrial synthesis of the acaricide fenpyroximate. • Enables RAFT polymerization initiators with defined chain ends (MW 24,900-74,100 g/mol). Supplied moisture-protected; bulk quantities available on request.

Molecular Formula C8H6BrClO
Molecular Weight 233.49 g/mol
CAS No. 52780-16-2
Cat. No. B1599285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(bromomethyl)benzoyl Chloride
CAS52780-16-2
Molecular FormulaC8H6BrClO
Molecular Weight233.49 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)C(=O)Cl
InChIInChI=1S/C8H6BrClO/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2
InChIKeyOPOIIZVRMQZRJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / 25 kg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)benzoyl Chloride (CAS 52780-16-2) for Dual-Site Functionalization


4-(Bromomethyl)benzoyl chloride (CAS 52780-16-2) is a para-substituted benzoyl chloride derivative bearing a bromomethyl group, classified as an aromatic acyl halide and an organobromine compound [1]. It is primarily utilized as a reactive intermediate in the synthesis of agrochemicals, pharmaceuticals, and functional materials . The compound appears as an off-white solid or oily liquid, with a melting point of 33–34 °C and a predicted density of 1.606 ± 0.06 g/cm³, and it is known to be moisture-sensitive, decomposing upon contact with water .

Why 4-(Bromomethyl)benzoyl Chloride Cannot Be Replaced by Common Analogs


While various benzoyl chlorides and halomethyl aromatics are commercially available, 4-(bromomethyl)benzoyl chloride is uniquely distinguished by the specific combination of an acyl chloride group and a para-bromomethyl group within the same molecule [1]. This bifunctional architecture confers a distinct dual reactivity profile that generic alternatives cannot replicate. Simple substitution with a chloromethyl analog (e.g., 4-(chloromethyl)benzoyl chloride) would result in significantly lower nucleophilic substitution reactivity at the benzylic position, as the C–Br bond is more labile than the C–Cl bond, leading to slower reaction kinetics and reduced yields in downstream applications [2]. Conversely, using a carboxylic acid precursor (e.g., 4-(bromomethyl)benzoic acid) fails to provide the high electrophilicity of the acyl chloride, necessitating in situ activation steps that reduce overall process efficiency .

Quantitative Differentiation of 4-(Bromomethyl)benzoyl Chloride vs. Analogs


Superior Benzylic Leaving-Group Reactivity vs. Chloromethyl Analog

At the benzylic position, the bromomethyl group (CH₂Br) in 4-(bromomethyl)benzoyl chloride exhibits substantially higher reactivity in nucleophilic substitution (SN₂) reactions compared to its chloromethyl analog (CH₂Cl). This is a class-level property of benzyl halides, where the C–Br bond is inherently more labile than the C–Cl bond, facilitating faster and more efficient coupling with amines, thiols, and other nucleophiles [1].

Reactivity Nucleophilic substitution Halomethylation

Enhanced Electrophilicity for Acylation vs. Carboxylic Acid Precursor

The acyl chloride group in 4-(bromomethyl)benzoyl chloride provides markedly higher electrophilicity than the carboxylic acid group found in 4-(bromomethyl)benzoic acid. Acyl chlorides react readily with amines and alcohols without requiring activation, whereas carboxylic acids often require coupling reagents or conversion to acid chlorides in situ . This class-level difference directly impacts synthetic efficiency and atom economy.

Acylation Electrophilicity Synthesis efficiency

Validated Intermediate in Agrochemical Synthesis: Fenpyroximate

4-(Bromomethyl)benzoyl chloride is a documented and validated intermediate in the commercial synthesis of the acaricide fenpyroximate (also known as acardol) [1][2]. This established industrial application serves as a proxy for the compound's demonstrated utility and reliable performance in a specific, high-value synthetic pathway, which may not be documented for less utilized analogs.

Agrochemical Fenpyroximate Synthetic intermediate

Bifunctional Building Block for Controlled Polymerization Initiators

4-(Bromomethyl)benzoyl chloride has been utilized to synthesize a mono-functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP), which then serves as a free-radical initiator for the polymerization of methyl methacrylate (MMA) [1]. The resulting terminally brominated poly(methyl methacrylate) (PMMA-Br) acts as a macroinitiator in reversible addition-fragmentation chain transfer (RAFT) polymerization, producing block copolymers with molecular weights (Mn,GPC) ranging from 24,900 g/mol to 74,100 g/mol [1]. This demonstrates the compound's precise reactivity and utility in macromolecular engineering.

Polymer chemistry RAFT polymerization Macroinitiator

High-Impact Application Scenarios for 4-(Bromomethyl)benzoyl Chloride


Synthesis of Fenpyroximate and Related Acaricides

This compound serves as a critical intermediate in the established industrial synthesis of the acaricide fenpyroximate [1][2]. Its dual reactivity—acyl chloride for ester/amide bond formation and benzylic bromide for nucleophilic substitution—enables efficient construction of the fenpyroximate core scaffold. This validated pathway reduces synthetic development risk for agrochemical manufacturers.

Preparation of Bifunctional Polymer Initiators and Macroinitiators

As demonstrated in the synthesis of t-BuBP and subsequent PMMA-Br macroinitiators [3], 4-(bromomethyl)benzoyl chloride is uniquely suited for preparing polymerization initiators that bear both a peroxy ester initiating group and a terminal bromide for chain-end functionalization. This enables the production of well-defined block copolymers via RAFT polymerization, with molecular weights ranging from 24,900 to 74,100 g/mol [3].

Heterobifunctional Crosslinking and Surface Functionalization

The distinct reactivity of the acyl chloride and the bromomethyl group allows for sequential, site-selective functionalization. The acyl chloride can be used to anchor the molecule to amine- or hydroxyl-containing surfaces or biomolecules, while the benzylic bromide remains available for subsequent coupling with nucleophiles like thiols or amines. This orthogonal reactivity is valuable for creating defined architectures in materials science and bioconjugation.

Synthesis of Novel Pharmaceuticals and Research Chemicals

As a bifunctional building block, this compound is widely employed in medicinal chemistry for the rapid assembly of diverse compound libraries. Its ability to participate in two distinct and sequential reactions makes it a versatile tool for structure-activity relationship (SAR) studies, where the para-substituted phenyl ring provides a rigid scaffold for exploring new chemical space .

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